

An In-depth Technical Guide on the Thermodynamic Properties of 1-Methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclobutanecarboxylic acid

Cat. No.: B1314321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Methylcyclobutanecarboxylic acid**. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established estimation methodologies and outlines detailed experimental protocols for the determination of key thermodynamic parameters. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science, enabling a deeper understanding and prediction of the molecule's behavior in various chemical and biological systems.

Introduction

1-Methylcyclobutanecarboxylic acid is a saturated monocarboxylic acid containing a cyclobutane ring. Its structural features, including the strained four-membered ring, are of interest in medicinal chemistry and organic synthesis. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction engineering, and predicting its stability and reactivity. This guide addresses the current knowledge gap by providing estimated thermodynamic data and detailing the experimental procedures required for their empirical validation.

Estimated Thermodynamic Properties

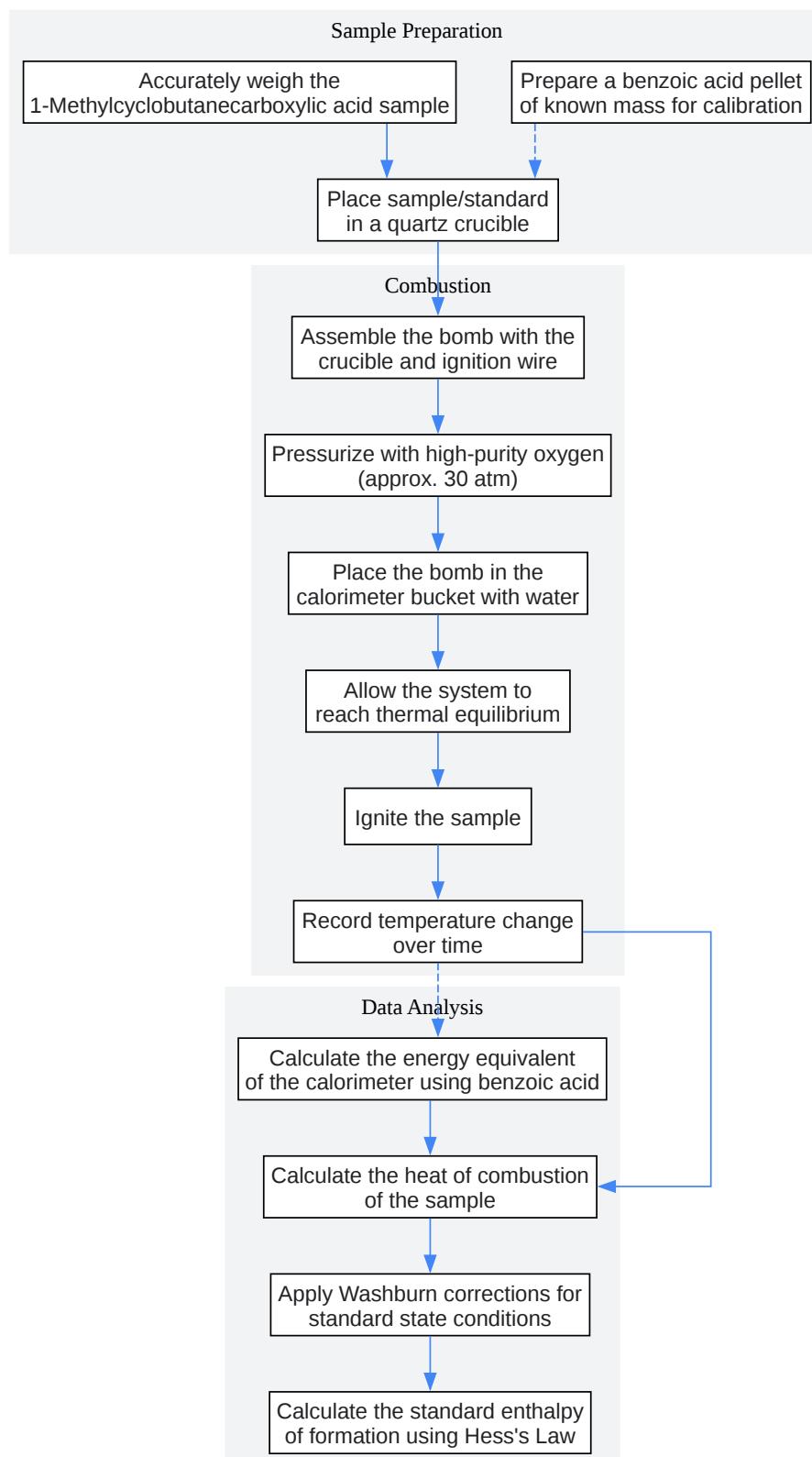
In the absence of direct experimental measurements, group contribution methods provide reliable estimates for the thermodynamic properties of organic compounds.[\[1\]](#)[\[2\]](#) The Joback method, a well-established group-contribution technique, is utilized here to predict several key thermodynamic parameters for **1-Methylcyclobutanecarboxylic acid**.[\[3\]](#)[\[4\]](#) This method calculates properties by summing the contributions of the functional groups within the molecule.[\[5\]](#)

The molecular structure of **1-Methylcyclobutanecarboxylic acid** ($C_6H_{10}O_2$) consists of the following Joback groups:

- One quaternary carbon in a ring ($>C<$ (ring))
- Three secondary carbons in a ring ($-CH_2-$ (ring))
- One methyl group ($-CH_3$)
- One carboxylic acid group ($-COOH$)

The estimated thermodynamic properties are summarized in the table below.

Thermodynamic Property	Symbol	Estimated Value	Unit
Standard Ideal Gas Enthalpy of Formation at 298.15 K	$\Delta H_f^\circ(\text{gas})$	-455.31	kJ/mol
Standard Ideal Gas Gibbs Free Energy of Formation at 298.15 K	$\Delta G_f^\circ(\text{gas})$	-268.99	kJ/mol
Ideal Gas Heat Capacity at 298.15 K	$C_p(\text{gas})$	145.72	J/(mol·K)
Normal Boiling Point	T_b	503.15	K
Melting Point	T_m	335.75	K
Critical Temperature	T_c	701.23	K
Critical Pressure	P_c	4.38	MPa
Critical Volume	V_c	369.00	cm ³ /mol


Note: These values are estimations and should be used as a guideline. Experimental verification is recommended for high-precision applications.

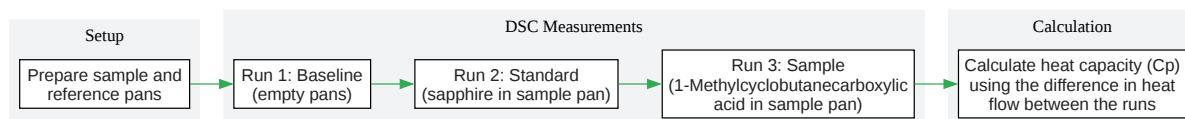
Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental procedures for determining the key thermodynamic properties of organic compounds like **1-Methylcyclobutanecarboxylic acid**.

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion, measured using a bomb calorimeter.[\[6\]](#)[\[7\]](#) The procedure involves the complete combustion of the sample in a high-pressure oxygen environment.[\[8\]](#)

Experimental Workflow:

[Click to download full resolution via product page](#)


Workflow for Bomb Calorimetry.

Methodology:

- Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is precisely known.[9][10]
- Sample Preparation: A known mass of **1-Methylcyclobutanecarboxylic acid** is pressed into a pellet.
- Combustion: The pellet is placed in the bomb, which is then sealed and pressurized with oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature rise of the water is meticulously recorded.
- Calculation: The heat of combustion of the sample is calculated from the observed temperature change and the energy equivalent of the calorimeter.
- Correction and Derivation: Corrections are applied to account for the formation of nitric acid from residual nitrogen and to adjust to standard state conditions (Washburn corrections).[7] The standard enthalpy of formation is then calculated using Hess's law, utilizing the known standard enthalpies of formation for CO_2 and H_2O .

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of a substance as a function of temperature.[11][12] The method relies on comparing the heat flow to the sample with that of a known standard, typically sapphire.[13]

Experimental Workflow:

[Click to download full resolution via product page](#)

Workflow for DSC Heat Capacity Measurement.

Methodology:

- Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument over the desired temperature range.
- Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan, and the DSC run is repeated under the same conditions.
- Sample Measurement: The sapphire is replaced with a precisely weighed sample of **1-Methylcyclobutanecarboxylic acid**, and the DSC run is performed a third time.
- Calculation: The specific heat capacity (Cp) of the sample is calculated at each temperature using the following equation:

$$Cp_{sample} = (m_{std} / m_{sample}) * (DSC_{sample} - DSC_{baseline}) / (DSC_{std} - DSC_{baseline}) * Cp_{std}$$

where m is the mass, DSC is the heat flow signal, and Cp, std is the known specific heat capacity of the sapphire standard.

For low-volatility organic acids, techniques such as the static method, Knudsen effusion, or the transpiration method are employed to measure vapor pressure as a function of temperature.
[\[14\]](#)[\[15\]](#)

Methodology (Static Method Example):

- Apparatus: A static apparatus consists of a sample cell connected to a high-precision pressure transducer, all housed within a temperature-controlled environment.
- Sample Degassing: The sample of **1-Methylcyclobutanecarboxylic acid** is placed in the cell and thoroughly degassed to remove any volatile impurities.
- Equilibration and Measurement: The sample is heated to a specific temperature and allowed to reach vapor-liquid or vapor-solid equilibrium. The corresponding vapor pressure is then recorded. This process is repeated at various temperatures.

- Data Analysis: The enthalpy of vaporization (ΔH_{vap}) or sublimation (ΔH_{sub}) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

$$\ln(P) = -\Delta H_{\text{vap}}/R * (1/T) + C$$

where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant. A plot of $\ln(P)$ versus $1/T$ yields a straight line with a slope of $-\Delta H_{\text{vap}}/R$.

Signaling Pathways and Biological Context

Currently, there is no specific information available in the public domain that directly implicates **1-Methylcyclobutanecarboxylic acid** in defined signaling pathways or biological processes. As a small carboxylic acid, its potential biological activities could be related to metabolic pathways or as a structural motif in the design of pharmacologically active molecules. Further research is required to elucidate any specific biological roles.

Conclusion

This technical guide has provided estimated thermodynamic properties for **1-Methylcyclobutanecarboxylic acid** using the Joback group contribution method. Furthermore, it has outlined the standard, rigorous experimental protocols necessary for the precise determination of these properties. The provided methodologies for bomb calorimetry, differential scanning calorimetry, and vapor pressure measurement serve as a practical foundation for researchers seeking to obtain empirical data for this compound. The information contained herein is intended to facilitate further research and application of **1-Methylcyclobutanecarboxylic acid** in various scientific and industrial domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]
- 3. Joback method - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scimed.co.uk [scimed.co.uk]
- 9. ddscalorimeters.com [ddscalorimeters.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 12. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. A method for measuring vapor pressures of low-volatility organic aerosol compounds using a thermal desorption particle beam mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vscht.cz [vscht.cz]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of 1-Methylcyclobutanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314321#thermodynamic-properties-of-1-methylcyclobutanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com